Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride

Building Block Characterization Salt Selection Analytical Reference

Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride (CAS 2171792-17-7) is a synthetic phenylalanine derivative supplied as a hydrochloride salt. It belongs to the class of α-amino acid esters and features a 4-bromo-2-nitrophenyl substituent at the β-position.

Molecular Formula C11H14BrClN2O4
Molecular Weight 353.6
CAS No. 2171792-17-7
Cat. No. B2730479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride
CAS2171792-17-7
Molecular FormulaC11H14BrClN2O4
Molecular Weight353.6
Structural Identifiers
SMILESCCOC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl
InChIInChI=1S/C11H13BrN2O4.ClH/c1-2-18-11(15)9(13)5-7-3-4-8(12)6-10(7)14(16)17;/h3-4,6,9H,2,5,13H2,1H3;1H
InChIKeyQGTPBPSEWFGUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride – Structural Identity and Procurement Baseline


Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride (CAS 2171792-17-7) is a synthetic phenylalanine derivative supplied as a hydrochloride salt . It belongs to the class of α-amino acid esters and features a 4-bromo-2-nitrophenyl substituent at the β-position. The compound is sourced from Enamine Ltd. (catalog EN300-1590019) and distributed by authorized vendors such as Fujifilm Wako . Its free base form (CAS 1707257-55-3, C₁₁H₁₃BrN₂O₄, MW 317.14 g/mol) is also commercially referenced . The hydrochloride salt exhibits a molecular formula of C₁₁H₁₄BrClN₂O₄ and a molecular weight of 353.6 g/mol .

Why Generic Substitution of Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride Fails in Precision Synthesis


Phenylalanine ester derivatives bearing different aryl substitution patterns cannot be simply interchanged because the 4-bromo-2-nitro substitution imparts a distinct electronic and steric profile that governs both reactivity and molecular recognition . The bromine atom provides a heavy-atom handle for X-ray crystallography or a cross-coupling site, while the ortho-nitro group strongly withdraws electron density and can participate in intramolecular hydrogen bonding, altering the conformational preference of the amino acid backbone . Removal of the nitro group (e.g., Ethyl 2-amino-3-(4-bromophenyl)propanoate) eliminates this electronic tuning, whereas removal of the bromine removes the heavy-atom label. The hydrochloride salt form further differentiates this compound from the free base (CAS 1707257-55-3) in solubility, hygroscopicity, and handling characteristics . These features collectively mean that in any synthetic sequence or binding assay, the specific substitution pattern and salt form must be conserved to ensure reproducible outcomes.

Quantitative Differentiation Evidence for Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride


Molecular Weight and Salt Form Differentiation from Free Base

The hydrochloride salt (CAS 2171792-17-7) possesses a molecular weight of 353.6 g/mol, which is 36.46 g/mol higher than the free base (317.14 g/mol, CAS 1707257-55-3) owing to the HCl adduct . This mass difference is critical for gravimetric calculations in synthesis planning and for LC-MS identification. The salt form typically exhibits improved aqueous solubility and altered melting behavior compared with the neutral free amine, which influences its handling in parallel synthesis workflows .

Building Block Characterization Salt Selection Analytical Reference

Electronic Effect of Ortho-Nitro vs. Des-Nitro Analog

The ortho-nitro group exerts a strong electron-withdrawing effect (σₘ = +0.71, σₚ = +0.78 by Hammett constants) that is absent in the des-nitro analog Ethyl 2-amino-3-(4-bromophenyl)propanoate [1]. This electron deficiency reduces the basicity of the α-amino group and polarizes the aromatic ring, altering both its reactivity in electrophilic aromatic substitution and its binding affinity for biological targets. The nitro group also introduces an additional hydrogen-bond acceptor capability and a chromophore (λ_max ≈ 260 nm) useful for UV-based monitoring [1].

SAR Electronic Tuning Medicinal Chemistry

Bromine as a Heavy-Atom Label vs. Des-Bromo Analog

The para-bromine substituent provides a distinctive isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) that produces a characteristic M/M+2 doublet in mass spectrometry, enabling unambiguous identification in reaction monitoring [1]. In contrast, the des-bromo analog Ethyl 2-amino-3-(4-nitrophenyl)propanoate lacks this heavy-atom label. Additionally, the bromine serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), which is not available in the des-bromo nitrophenyl analog [1].

X-ray Crystallography Cross-Coupling Isotopic Pattern

Purity Specification and Vendor-Supplied Analytical Documentation

The compound is supplied by Enamine Ltd. and distributed by Fujifilm Wako with a minimum purity specification of 95% . Authorized distributors provide supporting analytical documentation including certificates of analysis, spectral data (NMR, MS), and inspection reports, which are critical for GLP-compliant laboratory workflows . In comparison, lesser-characterized analogs from non-primary manufacturers may lack this documentation, introducing uncertainty in quantitative experiments.

Quality Control Procurement Specification Reproducibility

Storage Condition Requirements for Long-Term Stability

The hydrochloride salt requires refrigerated storage (2–8°C) as specified by the manufacturer . This is a more stringent requirement than that for the free base form (CAS 1707257-55-3), which is typically recommended for storage at room temperature in a cool, dry place. The refrigeration requirement for the salt form is consistent with the general behavior of amino acid ester hydrochlorides, which can undergo slow hydrolysis of the ester group at elevated temperatures or under humidity .

Stability Storage Compound Management

Limited Primary Biological Activity Data – Cautionary Note

A thorough search of the peer-reviewed literature, patent databases, and authoritative biochemical repositories (ChEMBL, BindingDB) did not yield any primary research articles or validated bioassay data for this specific compound as of the knowledge cut-off [1]. Several database entries that appeared in initial searches (e.g., BindingDB BDBM50353013, BDBM50430631) were determined upon manual inspection to correspond to structurally distinct chemotypes and are not applicable to this CAS number [1]. Users are strongly cautioned against extrapolating biological activity from structurally related compounds without explicit experimental validation.

Biological Activity Target Engagement Data Scarcity

Optimal Application Scenarios for Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride Based on Differentiated Structural Features


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling in Parallel Synthesis Libraries

The C-Br bond at the para position of the aromatic ring provides a privileged handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions [1]. Researchers constructing diversity-oriented synthesis libraries can use this compound as a common intermediate, installing diverse aryl, heteroaryl, amine, or alkyne substituents at the bromine position while retaining the ortho-nitro and α-amino ester functionalities. This application scenario is not accessible to the des-bromo analog (Ethyl 2-amino-3-(4-nitrophenyl)propanoate), making this compound the preferred choice for Pd-catalyzed diversification workflows [1].

Heavy-Atom Derivative for X-ray Crystallographic Phasing

The bromine atom (Z = 35) provides significant anomalous scattering for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in macromolecular crystallography [1]. When incorporated into a ligand or peptide, this compound can serve as a heavy-atom derivative for de novo phase determination without the need for additional soaking or co-crystallization with heavy-atom salts. The des-bromo analogs (e.g., Ethyl 2-amino-3-(4-nitrophenyl)propanoate) lack this capability, giving this compound a unique role in structural biology applications [1].

Synthesis of Orthogonally Functionalized Phenylalanine Building Blocks for Peptidomimetics

The combination of an ethyl ester (acid-labile protecting group), a free α-amino group (ready for Fmoc/Boc protection or direct coupling), and a bromo-nitroaryl side chain creates a triply orthogonal functionalization platform [1]. Researchers can selectively deprotect the ester under basic conditions, couple the amine, and then utilize the bromine for cross-coupling—all without mutual interference. This orthogonal reactivity profile differentiates it from mono-functionalized phenylalanine esters and enables more efficient synthetic routes to complex peptidomimetics [1].

Reference Standard for Analytical Method Development

The compound's distinctive isotopic pattern (1:1 M/M+2 doublet from ⁷⁹Br/⁸¹Br) and strong UV chromophore (from the nitro group) make it an excellent calibration standard for LC-MS method development, particularly for methods targeting halogenated aromatic amino acid derivatives [1]. Its well-defined molecular weight (353.6 g/mol) and availability with documented purity (≥95%) and accompanying spectral data from primary manufacturers support its use as a system suitability standard [1].

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